molecular formula C14H12F2O2 B6293474 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene CAS No. 2379322-45-7

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene

Cat. No.: B6293474
CAS No.: 2379322-45-7
M. Wt: 250.24 g/mol
InChI Key: XYYRHOISHMPTDO-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2-Benzyloxybenzaldehyde have been synthesized and characterized by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring with benzyloxy, difluoro, and methoxy substituents. The exact structure and conformation would depend on the positions of these substituents .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Similar compounds like 2-Benzyloxybenzaldehyde have properties such as a density of 1.1±0.1 g/cm^3, boiling point of 359.0±17.0 °C at 760 mmHg, and a refractive index of 1.607 .

Future Directions

The future directions for research on “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Studies on similar compounds have explored UV-induced conformational changes and interactions with biological targets .

Properties

IUPAC Name

1,4-difluoro-2-methoxy-3-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYRHOISHMPTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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